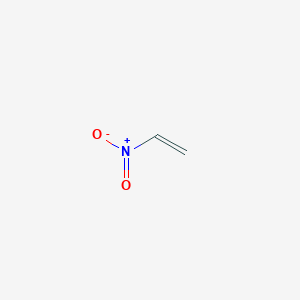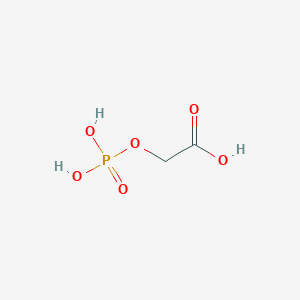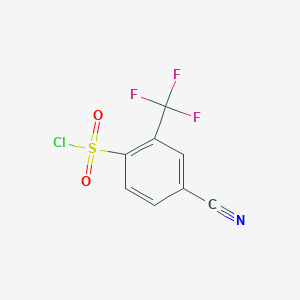
Silver dibenzyl phosphate
Vue d'ensemble
Description
Silver dibenzyl phosphate is a compound used in various chemical reactions, particularly in the synthesis of phospholipids and other organic compounds. Its properties and applications have been studied in different contexts, contributing to the field of organic chemistry.
Synthesis Analysis
Synthesis Methodology
The synthesis of silver dibenzyl phosphate and related compounds like silver di-t-butyl phosphate has been described in various studies. For instance, silver di-t-butyl phosphate has been used for preparing mixed-acid phosphatidic acid via reactions with diacyl glycerol-3-iodohydrin (Bonsen & Haas, 1967).
Process Improvement
There have been improvements in the synthesis process of related compounds like dibenzyl phosphate, achieving significant overall yields and simplifying solvent separation (Qingchao et al., 2010).
Molecular Structure Analysis
Research on the molecular structure of silver dibenzyl phosphate specifically is limited. However, studies on similar silver compounds provide insights into their structural aspects. For example, silver complexes with N-heterocyclic carbene ligands have been structurally characterized, offering a perspective on the potential structure of silver dibenzyl phosphate derivatives (Shahini et al., 2017).
Chemical Reactions and Properties
Reactivity and Products
Silver dibenzyl phosphate reacts with various organic compounds to form products like diacylglycerol phosphates (Aneja & Davies, 1974).
Catalytic Properties
Silver complexes, including those with dibenzyl phosphate, often exhibit catalytic properties in various chemical reactions, influencing regioselectivity and yields (Liu et al., 2014).
Physical Properties Analysis
Detailed studies on the physical properties of silver dibenzyl phosphate are not readily available. However, understanding the physical properties of related silver compounds can provide some context.
Chemical Properties Analysis
Chemical Stability
The stability of silver dibenzyl phosphate in various chemical environments can be inferred from studies on similar compounds. For example, silver(I)-carbene complexes have been shown to be stable and effective in various reactions (Patil et al., 2011).
Interaction with Other Compounds
The interaction of silver dibenzyl phosphate with other substances, such as in the formation of mixed-acid phosphatidic acids, highlights its reactivity and utility in synthetic chemistry (Bonsen & Haas, 1967).
Applications De Recherche Scientifique
Synthesis of Phospholipids : Silver di-t-butyl phosphate is used in the synthesis of mixed-acid phosphatidic acid and phosphatidyl glycerolphosphate, which are critical in the synthesis of phospholipids (Bonsen & Haas, 1967).
Formation of 1,3-Diacylglycerol-2-Phosphates : This compound reacts with 1,2-dipalmitoyl-3-iododeoxy-rac-glycerol to produce 1,3-diacylglycerol-2-phosphates, a key step in the total synthesis of specific organic compounds (Aneja & Davies, 1974).
Antibacterial and Cytotoxic Properties : Silver compounds, including those with benzyl substituents, exhibit antibacterial activity and cytotoxicity, making them potential candidates for metallopharmaceutical agents to treat bacterial infections (Streciwilk et al., 2014).
Synthesis of α-Glycerophosphatidic Acids : Silver dibenzyl phosphate is used in synthesizing α-glycerophosphatidic acids from glycerol-α-iodohydrin, producing diacylglycerol-α-phosphoric acid dibenzyl esters (Hessel et al., 2010).
Sensitivity and Selectivity in Electrodes : Dibenzyl phosphate-based membrane electrodes demonstrate high sensitivity and selectivity for Pb2+, indicating potential applications in selective electrodes (Xu & Katsu, 1999).
Synthesis of Deoxymannosyl Phosphates : The phosphorylation of deoxygenated glycosyl chlorides with silver dibenzyl phosphate leads to the synthesis of deoxymannosyl phosphates, an essential step in the creation of specific organic compounds (Niggemann & Thiem, 1992).
Antimicrobial and Anticancer Properties : Silver carbene complexes, including those with dibenzyl substituents, show promising antimicrobial and anticancer properties (Youngs et al., 2012).
Efficient Synthesis Methods : Novel methods using silver dibenzyl phosphate demonstrate efficient synthesis of various organic compounds, such as dihydroxyacetone phosphate (Meyer et al., 2006).
Orientations Futures
While specific future directions for silver dibenzyl phosphate are not mentioned in the search results, silver nanoparticles have been suggested to have potential applications in various fields due to their unique properties and cost-effectiveness . Research on the green synthesis of silver nanoparticles and their applications in medical devices and disease management is ongoing .
Mécanisme D'action
Target of Action
Silver dibenzyl phosphate, like other silver compounds, primarily targets bacterial, fungal, and protozoal cell membranes . It binds to disulphide in membrane proteins, allowing penetration through the membranes and intracellular absorption .
Mode of Action
Silver dibenzyl phosphate interacts with its targets by inhibiting the enzymatic function of certain proteins. For instance, silver compounds have been found to inhibit the function of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an essential enzyme in glycolysis, through targeting specific amino acids in its catalytic site .
Biochemical Pathways
The interaction of silver dibenzyl phosphate with its targets affects various biochemical pathways. For example, it has been shown that silver compounds can disrupt glycolysis by inhibiting GAPDH . This disruption can lead to downstream effects such as energy production impairment.
Pharmacokinetics
Silver compounds are generally known to be absorbed into cells, distributed within the body, metabolized into different forms, and excreted .
Result of Action
The molecular and cellular effects of silver dibenzyl phosphate’s action include disruption of cell membranes, inhibition of essential enzymes, and interference with energy production. These effects can lead to the death of targeted cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silver dibenzyl phosphate. For instance, the presence of other ions in the environment can affect the dissolution and transformation of silver nanoparticles, which can in turn influence their bioavailability and toxicity .
Propriétés
IUPAC Name |
silver;dibenzyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLVLSIZCEOHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14AgO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531833 | |
| Record name | Silver(1+) dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver dibenzyl phosphate | |
CAS RN |
50651-75-7 | |
| Record name | Silver dibenzyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver(1+) dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILVER DIBENZYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XQ7IW09Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of silver dibenzyl phosphate in the context of these research papers?
A1: Silver dibenzyl phosphate is primarily used as a phosphorylating agent. [, , , , , , , ] It facilitates the introduction of phosphate groups into various molecules, including sugars, glycerol derivatives, and lipids.
Q2: Can you provide a specific example of how silver dibenzyl phosphate is utilized in synthesizing biologically relevant molecules?
A2: Absolutely. Researchers used silver dibenzyl phosphate to synthesize glycerol-1,3-diphosphate, a compound relevant to the study of polyglycerol phosphatides in certain bacteria. [] They achieved this by first reacting 1,3-dibromo-2-hexadecanoyloxypropane with silver dibenzyl phosphate, followed by deprotection steps to yield the desired glycerol-1,3-diphosphate.
Q3: The synthesis of complex molecules often involves multiple steps. How are the benzyl groups, introduced by silver dibenzyl phosphate, typically removed after the phosphorylation reaction?
A3: The benzyl groups are commonly removed via catalytic hydrogenolysis. [, , , ] This method typically employs palladium on charcoal as a catalyst and results in the formation of toluene as a byproduct.
Q4: Besides glycerol-1,3-diphosphate, what other types of molecules have been successfully synthesized using silver dibenzyl phosphate according to the provided research?
A4: The research showcases the synthesis of various molecules using silver dibenzyl phosphate. Some notable examples include:
- Cardiolipin and its analogs: These molecules are important phospholipids found in mitochondrial membranes. []
- GDP-5-thiosugars: These are sugar analogs designed to resist enzymatic hydrolysis and are valuable tools for studying glycosyltransferases. []
- Deoxymannosyl phosphates: These compounds are modified sugar phosphates and are relevant to carbohydrate chemistry. []
- α- and β-lactose-1-phosphates: These are phosphorylated lactose molecules, highlighting the reagent's utility in disaccharide modification. []
Q5: Are there any limitations or challenges associated with using silver dibenzyl phosphate in synthesis?
A5: While silver dibenzyl phosphate is a useful reagent, it's important to note potential limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














